T338C Src-IN-1 is a small molecule compound that acts as an inhibitor of the Src family of tyrosine kinases, which are involved in various cellular processes, including proliferation, survival, and differentiation. This compound has garnered attention in the field of cancer research due to its potential to modulate signaling pathways associated with tumor growth and metastasis. The Src family kinases are often overexpressed or hyperactivated in several cancers, making them attractive targets for therapeutic intervention.
T338C Src-IN-1 is classified as a selective inhibitor of Src kinases. It is derived from a series of chemical modifications aimed at enhancing selectivity and potency against the Src family. The compound's design is based on structural insights into the active site of Src kinases, allowing for the development of inhibitors that can effectively disrupt their function without affecting other kinases.
The synthesis of T338C Src-IN-1 involves several key steps:
Each step is carefully monitored using analytical techniques like high-performance liquid chromatography (HPLC) to confirm the successful formation of intermediates and the final product.
The molecular structure of T338C Src-IN-1 can be described as follows:
The three-dimensional structure can be elucidated using X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its binding conformation and interactions with the target enzyme.
T338C Src-IN-1 undergoes several key chemical reactions:
These reactions are critical for determining the efficacy and safety profile of T338C Src-IN-1 in clinical settings.
The mechanism of action of T338C Src-IN-1 involves:
Data from cellular assays demonstrate that T338C Src-IN-1 effectively reduces cell viability in various cancer cell lines known to express elevated levels of Src kinases.
T338C Src-IN-1 exhibits several notable physical and chemical properties:
These properties are essential for formulating effective drug delivery systems.
T338C Src-IN-1 has potential applications in various scientific fields:
Src kinase, encoded by the first identified proto-oncogene, is a non-receptor tyrosine kinase (NRTK) that regulates diverse cellular processes including proliferation, adhesion, migration, and survival. Structurally, Src contains multiple functional domains: an N-terminal SH4 domain for membrane localization, SH3 and SH2 domains for protein-protein interactions, a catalytic SH1 (kinase) domain, and a C-terminal regulatory region containing critical tyrosine residues (Y419 and Y530) [5] [6]. Under physiological conditions, Src activity is tightly controlled through intramolecular interactions; phosphorylation at Y530 by C-terminal Src kinase (CSK) induces a "closed" inactive conformation. Oncogenic activation occurs via:
In breast cancer, Src is a critical signaling node across subtypes. In HER2+ tumors, Src collaborates with HER2 to drive metastasis and trastuzumab resistance through mitochondrial ATP production and mTORC1 activation [5]. In luminal subtypes, Src mediates estrogen receptor (ER) phosphorylation, enabling ligand-independent activation and endocrine resistance. Triple-negative breast cancers (TNBC) exhibit Src-dependent invasion and stemness phenotypes, making it a compelling therapeutic target across oncology [5] [6].
Table 1: Src Kinase Involvement in Cancer Subtypes
Cancer Type | Activation Mechanism | Key Pathogenic Roles |
---|---|---|
HER2+ Breast Cancer | ErbB2-induced Y419 phosphorylation | Metastasis, trastuzumab resistance, Ezh2/Suz12 translation |
Luminal Breast Cancer | ERα-SRC-PI3K complex formation | Endocrine resistance, ligand-independent proliferation |
Triple-Negative Breast Cancer | Overexpression (≥70% cases) | Invasion, stemness, chemotherapy resistance |
Colorectal Cancer | SRC-EGFR crosstalk | Metastatic progression, angiogenesis |
Conventional ATP-competitive kinase inhibitors often lack sufficient selectivity due to structural conservation among kinase ATP-binding pockets. This limitation manifests clinically through off-target toxicities and restricted therapeutic windows. The "gatekeeper residue," a steric controller at the kinase active site, emerged as a key engineering target for improving specificity [1] [2].
T338C Src-IN-1 addresses this through:
This approach exemplifies the "chemical genetics" strategy where a kinase is engineered to create a sterically unique active site, enabling selective targeting by complementary inhibitors. The technique has been extended to other kinases like EGFR (T790M), ALK (L1196M), and ABL (T315I), validating gatekeeper residue modification as a general solution to specificity challenges [2] [7].
Table 2: Kinase Selectivity Profile of T338C Src-IN-1
Kinase Target | IC₅₀ (nM) | Selectivity Fold-Change vs. T338C Mutant |
---|---|---|
Src T338C mutant | 111 | 1.0 (reference) |
Wild-type c-Src | ~1110 | 10 |
Other SFK members (e.g., Lyn, Fyn) | >5000 | ≥45 |
Receptor Tyrosine Kinases (EGFR, VEGFR) | >10,000 | ≥90 |
Covalent kinase inhibitors represent a pharmacologically distinct class characterized by:
T338C Src-IN-1 contains an electrophilic acrylamide warhead positioned to react with the engineered cysteine at residue 338. Its chemical structure (SMILES: NC1=C2C(N(C(C)C)N=C2CC3=CC(NS(=O)(C=C)=O)=CC=C3)=NC=N1) reveals three functional regions:
This design provides pharmacological advantages:
Chemical genetics applications extend beyond therapy. T338C Src-IN-1 enables precise interrogation of Src-dependent signaling by:
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.:
CAS No.: 12007-33-9